(s)-3,4-Dihydroxymethamphetamine
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Overview
Description
(S)-3,4-Dihydroxymethamphetamine is a chemical compound known for its significant role in various scientific fields It is a derivative of methamphetamine and is characterized by the presence of two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-Dihydroxymethamphetamine typically involves the hydroxylation of methamphetamine. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to achieve the hydroxylation. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (S)-3,4-Dihydroxymethamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as methoxy groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce methoxy derivatives.
Scientific Research Applications
(S)-3,4-Dihydroxymethamphetamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-3,4-Dihydroxymethamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine pathways, leading to increased levels of these neurotransmitters. This interaction results in various physiological effects, including enhanced mood and increased alertness. The compound’s ability to cross the blood-brain barrier and its affinity for specific receptors are key factors in its mechanism of action.
Comparison with Similar Compounds
(S)-3,4-Dihydroxymethamphetamine can be compared to other similar compounds such as:
Methamphetamine: While methamphetamine lacks the hydroxyl groups, this compound has additional functional groups that confer different chemical and biological properties.
3,4-Methylenedioxyamphetamine (MDA): MDA has a methylenedioxy group instead of hydroxyl groups, leading to distinct pharmacological effects.
Dopamine: As a neurotransmitter, dopamine shares structural similarities but differs significantly in its biological role and effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its reactivity and interaction with biological systems.
Properties
CAS No. |
20521-18-0 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(2S)-2-(methylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m0/s1 |
InChI Key |
NTCPGTZTPGFNOM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)O)NC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC |
Origin of Product |
United States |
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